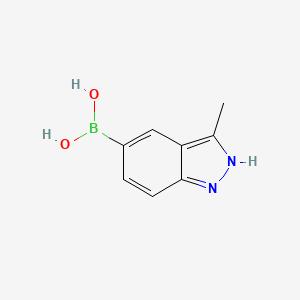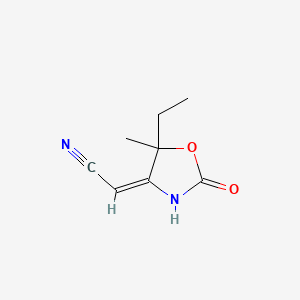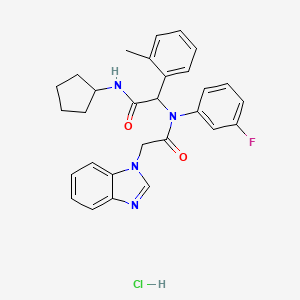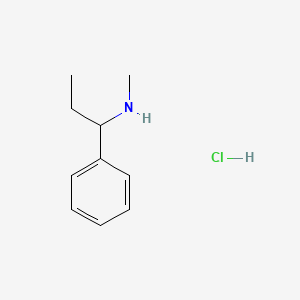
Ácido 3-Metil-1H-indazol-5-ilborónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1H-indazole-5-boronic acid is a chemical compound with the CAS Number: 1245816-25-4 . It has a molecular weight of 175.98 and its IUPAC name is 3-methyl-1H-indazol-5-ylboronic acid . It is a solid substance and is usually stored in a refrigerator .
Molecular Structure Analysis
The InChI code for 3-Methyl-1H-indazole-5-boronic acid is 1S/C8H9BN2O2/c1-5-7-4-6 (9 (12)13)2-3-8 (7)11-10-5/h2-4,12-13H,1H3, (H,10,11) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
3-Methyl-1H-indazole-5-boronic acid is a solid substance . It has a molecular weight of 175.98 . The compound is usually stored in a refrigerator .Aplicaciones Científicas De Investigación
Investigación del Cáncer
Ácido 3-Metil-1H-indazol-5-ilborónico: se utiliza en la síntesis de compuestos con posibles propiedades anticancerígenas. Sirve como precursor en el desarrollo de inhibidores de la quinasa Tpl2 . Estos inhibidores pueden desempeñar un papel crucial en el tratamiento del cáncer al bloquear las vías que conducen al crecimiento y proliferación tumoral.
Trastornos Neurológicos
Este compuesto está involucrado en la preparación de diazabicicloheptanos , que se estudian por sus efectos en el receptor nicotínico neuronal α7. Este receptor está implicado en diversos trastornos neurológicos, y la modulación de su actividad puede conducir a nuevos tratamientos para enfermedades como el Alzheimer y la esquizofrenia.
Enfermedades Metabólicas
Los investigadores utilizan This compound para crear nuevos inhibidores de bisfosfonato de la sintasa de pirofosfato de farnesilo humano. Esta enzima es un objetivo para el tratamiento de enfermedades óseas metabólicas y tiene implicaciones en la reducción de los niveles de colesterol, lo que la hace significativa para la salud cardiovascular.
Descubrimiento de Fármacos
La parte del ácido bórico del compuesto le permite participar en reacciones de acoplamiento de Suzuki , un método ampliamente utilizado en química medicinal para crear nuevas entidades químicas. Esta versatilidad lo hace valioso para el descubrimiento de fármacos, permitiendo la síntesis de una gama diversa de compuestos farmacológicamente activos.
Química Analítica
Debido a su estructura única, este compuesto puede utilizarse como patrón o reactivo en técnicas cromatográficas y espectrometría de masas para la detección y cuantificación de estructuras similares en muestras biológicas complejas, ayudando en el análisis de las vías metabólicas y el metabolismo de los fármacos.
Safety and Hazards
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various depending on the specific reaction conditions and coupling partners.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 3-Methyl-1H-indazol-5-yl-5-boronic acid would act as a nucleophile. The boronic acid moiety would undergo transmetalation with a palladium catalyst, transferring the organic group (in this case, the 3-Methyl-1H-indazol-5-yl group) to the palladium . This forms a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
The compound’s use in the synthesis of various bioactive molecules suggests that it could indirectly influence numerous biochemical pathways depending on the final product of the synthesis .
Pharmacokinetics
Boronic acids are generally well-absorbed and can distribute throughout the body . The compound’s bioavailability would depend on factors such as its formulation, route of administration, and the individual’s physiological characteristics .
Result of Action
The molecular and cellular effects of 3-Methyl-1H-indazol-5-yl-5-boronic acid would depend on the specific context in which it is used. As a reagent in Suzuki–Miyaura cross-coupling reactions, its primary effect would be the formation of new carbon-carbon bonds, enabling the synthesis of various complex organic compounds .
Action Environment
The action, efficacy, and stability of 3-Methyl-1H-indazol-5-yl-5-boronic acid can be influenced by various environmental factors. For instance, the efficiency of its use in Suzuki–Miyaura cross-coupling reactions can be affected by factors such as the choice of catalyst, temperature, and solvent . Furthermore, the compound should be stored under an inert atmosphere at 2-8°C to maintain its stability .
Propiedades
IUPAC Name |
(3-methyl-2H-indazol-5-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-5-7-4-6(9(12)13)2-3-8(7)11-10-5/h2-4,12-13H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPMZQXVUISBFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(NN=C2C=C1)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657255 |
Source


|
| Record name | (3-Methyl-2H-indazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1245816-25-4 |
Source


|
| Record name | B-(3-Methyl-1H-indazol-5-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245816-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Methyl-2H-indazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![20-ethyl-1alpha,6beta,14alpha,16beta-tetramethoxy-4-[[[2-[(3S)-3-methyl-2,5-dioxo-1-pyrrolidinyl]benzoyl]oxy]methyl]-aconitane-7,8-diol,2-hydroxy-1,2,3-propanetricarboxylate](/img/structure/B593776.png)


![N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B593779.png)


